molecular formula C13H18O2 B1593914 Ethanone, 1-[4-(pentyloxy)phenyl]- CAS No. 5467-56-1

Ethanone, 1-[4-(pentyloxy)phenyl]-

Cat. No. B1593914
CAS RN: 5467-56-1
M. Wt: 206.28 g/mol
InChI Key: KJQMDQDQXJDXJR-UHFFFAOYSA-N
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Patent
US06455726B2

Procedure details

p-Hydroxyacetophenone (40.0 g), n-pentyl bromide (48.8 g) and dimethylformamide (200 ml) were charged in 1-liter three-necked flask, and disintegrated potassium carbonate (48.7 g) was added thereto with stirring. The mixture was heated, and the reaction was carried out for 3 hours at the inner temperature of 65 to 70° C. After completion of the reaction, the mixture was cooled, water (360 ml) and n-heptane (360 ml) were added thereto and, after the mixture was stirred, it was separated to collect a n-heptane layer. The n-heptane layer was washed with 0.5N aqueous solution (200 ml) of sodium hydroxide twice and, finally, washed with a saturated saline solution (200 ml). The n-heptane solution was concentrated in vacuo to give p-pentyloxyacetophenone (64.0 g).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
48.7 g
Type
reactant
Reaction Step Two
Quantity
360 mL
Type
solvent
Reaction Step Three
Name
Quantity
360 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.[CH2:11](Br)[CH2:12][CH2:13][CH2:14][CH3:15].CN(C)C=O.C(=O)([O-])[O-].[K+].[K+]>CCCCCCC.O>[CH2:11]([O:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1)[CH2:12][CH2:13][CH2:14][CH3:15] |f:3.4.5|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)=O
Name
Quantity
48.8 g
Type
reactant
Smiles
C(CCCC)Br
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
48.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
360 mL
Type
solvent
Smiles
CCCCCCC
Name
Quantity
360 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
STIRRING
Type
STIRRING
Details
after the mixture was stirred
CUSTOM
Type
CUSTOM
Details
it was separated
CUSTOM
Type
CUSTOM
Details
to collect a n-heptane layer
WASH
Type
WASH
Details
The n-heptane layer was washed with 0.5N aqueous solution (200 ml) of sodium hydroxide twice
WASH
Type
WASH
Details
finally, washed with a saturated saline solution (200 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The n-heptane solution was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCCC)OC1=CC=C(C=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 64 g
YIELD: CALCULATEDPERCENTYIELD 105.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.